Bienvenue dans la boutique en ligne BenchChem!

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide

Cross-coupling Synthetic methodology Medicinal chemistry

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide offers unique advantages for medicinal chemistry: (1) 2.5-10× higher Pd-catalyzed cross-coupling reactivity vs. chlorine analogs, enabling selective elaboration; (2) cyclopropyl ring enhances metabolic stability; (3) pre-optimized CNS profile (tPSA 54.55, LogP 3.46) aligns with CNS MPO scores; (4) ≥98% purity meets fragment library requirements. Choose this building block to avoid halogen substitution risks that can derail SAR studies.

Molecular Formula C10H12BrNO2S
Molecular Weight 290.175
CAS No. 1365272-86-1
Cat. No. B566932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide
CAS1365272-86-1
SynonymsN-[1-(4-broMophenyl)cyclopropyl]MethanesulfonaMide
Molecular FormulaC10H12BrNO2S
Molecular Weight290.175
Structural Identifiers
SMILESCS(=O)(=O)NC1(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrNO2S/c1-15(13,14)12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3
InChIKeyVVZIDWYAQQBIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide (CAS 1365272-86-1): Procurement-Quality Baseline


N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a specialized, sp3-rich heterocyclic building block featuring a 4-bromophenyl group, a cyclopropyl ring, and a methanesulfonamide moiety . This scaffold is primarily utilized in medicinal chemistry for the synthesis of target-directed libraries, where the bromine atom serves as a synthetic handle for cross-coupling, and the cyclopropyl group is employed to modulate conformation and metabolic stability [1].

N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide: Why Generic Analogs Are Not Acceptable Replacements


Substituting N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide with a seemingly similar halogenated analog (e.g., 4-Cl or 4-F) or a non-halogenated phenyl variant is not straightforward, as it introduces quantifiable changes in molecular recognition and synthetic reactivity that can derail a lead optimization campaign. The bromine atom provides a 2.5- to 10-fold higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding chlorine analog [1], while the unique combination of the cyclopropyl ring and the 4-bromophenyl group creates a distinct conformational and electronic profile that cannot be replicated by simple acyclic or non-halogenated replacements [2]. These differences are measurable and can determine the success or failure of a synthetic route or a structure-activity relationship (SAR) study.

N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide: Quantitative Differentiation Evidence vs. Close Analogs


Superior C-C Bond-Forming Reactivity over 4-Chlorophenyl Analog

The 4-bromophenyl motif in the target compound is a privileged building block for late-stage functionalization via palladium-catalyzed cross-coupling. Aryl bromides (Ar-Br) undergo oxidative addition to Pd(0) significantly faster than aryl chlorides (Ar-Cl), a difference that is critical when coupling with deactivated or sterically hindered partners [1]. The 4-chlorophenyl analog, N-[1-(4-chlorophenyl)cyclopropyl]methanesulfonamide (formula C₁₀H₁₂ClNO₂S, MW 245.73), is inactive under standard Suzuki–Miyaura conditions without specialized, often cost-prohibitive, phosphine ligands [1][2]. This reactivity gap translates to a tangible advantage in library synthesis throughput.

Cross-coupling Synthetic methodology Medicinal chemistry

Enhanced Lipophilicity (LogP) vs. Unsubstituted Phenyl Analog for Target Engagement

The target compound has a predicted LogP of 3.46 . Replacing the bromine atom with hydrogen to give the unsubstituted (1-phenylcyclopropyl)methanesulfonamide analog reduces the computed LogP to approximately 2.5 (estimated by Chemsrc for related structures) . This >0.9 LogP unit difference indicates a roughly 8-fold higher partition coefficient for the brominated compound, which can be decisive for optimizing target engagement in cellular assays where membrane permeability correlates with LipE (Lipophilic Efficiency) [1].

Physicochemical profiling Drug design Lipophilicity

Balanced Polar Surface Area (PSA) vs. Larger Custom Sulfonamides

The topological polar surface area (tPSA) of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is 54.55 Ų . This places it well below the CNS drug-likeness threshold of 70–90 Ų, a property not guaranteed for sulfonamide analogs with more polar or larger substituents. Many in-class functionalized sulfonamides exceed this threshold, which can impair passive BBB penetration [1]. This low tPSA, combined with a molecular weight of 290.18 g/mol, positions the compound favorably for CNS-focused lead optimization.

Blood-brain barrier Permeability Physicochemical optimization

High Benchmark Purity for Reproducible Fragment- and Lead-Oriented Synthesis

The target compound is commercially available at a guaranteed minimum purity of 98% (NLT 98%), with analytical data (NMR, HPLC, GC) available for batch-specific verification . This is critical for fragment-based drug discovery (FBDD) and diversity-oriented synthesis, where even small percentages of isomeric or dehalogenated impurities can confound primary screen results and lead to non-reproducible SAR. Many competing halogenated phenylcyclopropyl building blocks are typically supplied at 95% purity, representing a 5-fold higher impurity burden that can mask genuine biological activity [1].

Quality control Reproducibility Procurement specification

N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide: High-Confidence Application Scenarios


Late-Stage Diversification of Kinase Inhibitor Cores

The 4-bromophenyl handle makes this compound an ideal entry point for creating focused kinase inhibitor libraries via high-throughput Suzuki–Miyaura coupling. The differential reactivity over the chlorine analog (Evidence Item 1) allows for selective Pd-catalyzed elaboration in the presence of other potentially sensitive functionalities, a common requirement in multi-step kinase inhibitor synthesis [1].

Design of CNS-Penetrant Chemical Probes

With a tPSA of 54.55 Ų and a LogP of 3.46 (Evidence Items 2 and 3), this building block is pre-optimized for CNS drug discovery projects seeking to validate targets in neuroscience. Its physicochemical profile aligns with the established CNS MPO score parameters, reducing the need for late-stage polarity adjustments that often erode potency [2].

High-Confidence Fragment-Based Drug Discovery (FBDD) Collections

The ≥98% purity specification (Evidence Item 4) and the presence of a reactive, yet stable, bromine coupling partner make this compound a high-quality fragment for covalent or non-covalent screening libraries. It meets the stringent purity and confirmability requirements recommended for lead-like fragment sets, minimizing the risk of assay interference from impurities [3].

Quote Request

Request a Quote for N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.